1-(2-Chloropropanoyl)-2-methylindoline
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Overview
Description
1-(2-Chloropropanoyl)-2-methylindoline is a chemical compound belonging to the class of indoline derivatives. Indoline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications, particularly in oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloropropanoyl)-2-methylindoline can be synthesized through the acylation of 2-methylindoline with 2-chloropropionyl chloride. The reaction typically involves the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of 2-chloropropionyl chloride, a key intermediate, involves the chlorination of propionyl chloride. This process includes the use of a catalyst and a free radical trapping agent, with the reaction temperature controlled between 53-55°C. The reaction mixture is then subjected to a mixed gas of oxygen and carbon dioxide at 78-80°C to improve the purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloropropanoyl)-2-methylindoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 2-chloropropanoyl group can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group in the 2-chloropropanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminium hydride.
Oxidation: The indoline ring can undergo oxidation to form indole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminium hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Nucleophilic Substitution: Formation of substituted indoline derivatives.
Reduction: Formation of 1-(2-hydroxypropanoyl)-2-methylindoline.
Oxidation: Formation of 2-methylindole derivatives.
Scientific Research Applications
1-(2-Chloropropanoyl)-2-methylindoline has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new anticancer agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(2-Chloropropanoyl)-2-methylindoline involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA and proteins. This can lead to the inhibition of DNA replication and protein synthesis, ultimately resulting in cell death. The specific pathways involved may vary depending on the biological context and the target cells.
Comparison with Similar Compounds
2-Chloropropionic acid: A chiral chlorocarboxylic acid with similar reactivity but different applications.
1-(2-Chloropropanoyl)azepane: Another compound with a similar acyl chloride group but a different ring structure.
1-(2-Chloropropanoyl)-4-(2-methylindoline): A derivative with an additional substituent on the indoline ring.
Uniqueness: 1-(2-Chloropropanoyl)-2-methylindoline is unique due to its specific indoline structure combined with the 2-chloropropanoyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
2-chloro-1-(2-methyl-2,3-dihydroindol-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c1-8-7-10-5-3-4-6-11(10)14(8)12(15)9(2)13/h3-6,8-9H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHLFEZNQZDFMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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